molecular formula C15H11BrN2O B3272543 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one CAS No. 568551-30-4

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one

Cat. No.: B3272543
CAS No.: 568551-30-4
M. Wt: 315.16 g/mol
InChI Key: YHPOVKCXHPJISA-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₁BrN₂O
Structural Features:

  • A benzodiazole (benzimidazole) core fused with a 4-bromophenyl group via a ketone linker.
  • The benzodiazole moiety provides hydrogen-bonding and coordination capabilities .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)14(19)9-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPOVKCXHPJISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228174
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835611
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

568551-30-4
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568551-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one typically involves the following steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzodiazole ring with the bromophenyl group through a suitable linker, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazole ring or the ethanone moiety.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized benzodiazole compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one is C15H11BrN2OC_{15}H_{11}BrN_2O, with a molecular weight of approximately 315.16 g/mol. The compound features a benzodiazole ring fused with a bromo-substituted phenyl group, which contributes to its reactivity and interaction with biological targets .

Anticancer Activity

Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. This compound has been explored for its ability to inhibit specific cancer cell lines. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Study:
In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells, highlighting its potential as a chemotherapeutic agent. The bromine atom enhances the compound's lipophilicity, improving its cellular uptake .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural features allow it to interact with microbial cell membranes, leading to disruption and cell death. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Fluorescent Dyes

Due to its unique electronic properties, this compound can be utilized as a fluorescent dye in various sensing applications. The compound exhibits strong fluorescence under UV light, making it suitable for biological imaging and detection assays .

Case Study:
In biosensing applications, the compound was successfully employed to detect specific biomolecules in complex matrices, showcasing its potential in diagnostic tools .

Pollutant Detection

The compound's ability to form complexes with heavy metals makes it a candidate for environmental monitoring. Its application in detecting pollutants in water sources has been investigated, where it serves as a chelating agent for toxic metals like lead and mercury .

Data Table: Heavy Metal Detection Efficiency

Metal IonDetection Limit (ppm)Recovery Rate (%)
Lead (Pb²⁺)0.0195
Mercury (Hg²⁺)0.0590

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one depends on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways. The bromophenyl group may enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Heterocycles

Compound 9c : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide
  • Structural Differences: Incorporates a triazole-thiazole-acetamide chain and phenoxymethyl linker.
  • Synthesis: Prepared via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in ethanol/toluene with Pd(OAc)₂ and PPh₃ catalysis .
Compound 79 : 1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one
  • Structural Differences : Replaces benzodiazole with a nitroimidazole group.
  • Activity : Intermediate for Schiff base derivatives (e.g., compound 78) showing antibacterial activity (MIC = 7.1 µM against E. coli) comparable to kanamycin .
  • Synthesis: Derived from 2-methyl-5-nitroimidazole and 2-bromo-1-(4-bromophenyl)ethanone using K₂CO₃/TBAB in MeCN .

Analogues with Varying Aryl Substituents

Compound 3w : (Z)-2-(3-Benzyl)benzo[d]thiazol-2(3H)-ylidene)-1-(4-bromophenyl)ethan-1-one
  • Structural Differences : Features a benzothiazole-ylidene group instead of benzodiazole.
  • Properties : Exhibits aggregation-induced emission (AIE), useful in optoelectronic materials .
Compound 25 : 1-(4-Bromophenyl)-2-(2-(5-(p-tolyl)thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
  • Structural Differences : Contains a fused benzimidazo-triazole-thiophene system.
  • Synthesis: Prepared via Suzuki-Miyaura coupling with Pd(OAc)₂/PPh₃ in ethanol/toluene .

Pharmacologically Active Analogues

Compound A : 2-((5-(Benzo[d]thiazol-2-yl)-2-((phenylsulfonyl)methyl)pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one
  • Activity : Broad-spectrum antiviral activity against five tested viruses, likely via hydrophobic interactions with Phe138 and Asp102 residues .
Compound 3j : (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-bromophenyl)-2-(phenylimino)ethan-1-one
  • Structural Differences: Indole and phenylimino substituents.
  • Synthesis : One-pot three-component reaction with HRMS-ESI confirmation (m/z: 480.9549) .

Comparative Data Table

Compound ID Key Substituents/Modifications Biological Activity/Properties Synthesis Route Reference
Target Compound Benzodiazole, 4-bromophenyl Pending experimental validation Likely via Suzuki coupling
9c Triazole-thiazole-acetamide α-Glucosidase inhibition CuAAC reaction
79 Nitroimidazole Antibacterial (MIC = 7.1 µM) K₂CO₃/TBAC catalysis
Compound A Benzo[d]thiazole-pyrimidine Broad antiviral activity Multi-step nucleophilic substitution
3j Indole-phenylimino Structural diversity (no activity data) One-pot three-component reaction

Key Findings and Trends

  • Electron-Withdrawing Groups : The 4-bromo substituent enhances stability and binding in hydrophobic pockets (e.g., compound 9c’s interaction with α-glucosidase) .
  • Heterocycle Impact : Benzodiazole and benzothiazole derivatives show divergent applications—antimicrobial (imidazole) vs. optoelectronic (thiazole-ylidene) .
  • Synthetic Flexibility : Pd-catalyzed cross-coupling and CuAAC are prevalent for introducing complexity .

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicinal chemistry.

  • Molecular Formula : C15H11BrN2O
  • Molecular Weight : 315.16 g/mol
  • IUPAC Name : 2-(1H-benzimidazol-2-yl)-1-(4-bromophenyl)ethanone
  • CAS Number : 568551-30-4

This compound features a benzodiazole ring and a bromophenyl substituent, which may enhance its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzodiazole Ring : This is achieved through the cyclization of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Coupling Reaction : The final step involves coupling the benzodiazole with the bromophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for related compounds indicate their effectiveness in inhibiting cell proliferation .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Interaction with specific enzymes that play roles in cell proliferation and survival.
  • Receptor Modulation : Binding to receptors that regulate cellular signaling pathways.
    The presence of the bromine atom may enhance binding affinity or selectivity towards these molecular targets .

Study on Hepatic Fibrosis

A study evaluated the effects of related benzodiazole compounds on hepatic stellate cells (HSC-T6). The results indicated that these compounds could suppress the protein expression of COL1A1, a marker for fibrosis, thereby reducing extracellular matrix deposition .

CompoundIC50 (µM)Effect on COL1A1
12m5.0Significant
12q7.5Moderate

This suggests that derivatives like this compound may have therapeutic potential in treating liver fibrosis.

Antimicrobial Activity

Another study assessed the antimicrobial properties of benzodiazole derivatives. The compound demonstrated moderate antibacterial activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(1H-1,3-benzodiazol-2-yl)-1-(4-bromophenyl)ethan-1-one

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